REACTION_CXSMILES
|
[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]2[C:7]([O:9][C:10](=[O:11])[CH:3]2[CH2:2]1)=[O:8].C([OH:18])CC>>[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]([C:7]([OH:18])=[O:8])[CH:3]([C:10]([OH:9])=[O:11])[CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC2C(CC1)C(=O)OC2=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-necked flask equipped with a thermometer
|
Type
|
CUSTOM
|
Details
|
to react at 100° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the excess n-propyl alcohol was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(C(CC1)C(=O)O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]2[C:7]([O:9][C:10](=[O:11])[CH:3]2[CH2:2]1)=[O:8].C([OH:18])CC>>[CH:1]1([C:12]([OH:14])=[O:13])[CH2:6][CH2:5][CH:4]([C:7]([OH:18])=[O:8])[CH:3]([C:10]([OH:9])=[O:11])[CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC2C(CC1)C(=O)OC2=O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a four-necked flask equipped with a thermometer
|
Type
|
CUSTOM
|
Details
|
to react at 100° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
DISTILLATION
|
Details
|
the excess n-propyl alcohol was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC(C(CC1)C(=O)O)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |